2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features both bromine and fluorine substituents on the indole rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:
Bromination and Fluorination: The starting materials, 1H-indole, are subjected to bromination and fluorination reactions to introduce the bromine and fluorine atoms at specific positions on the indole rings.
Acylation: The brominated and fluorinated indoles are then acylated with acetic anhydride to form the corresponding acetamides.
Coupling Reaction: Finally, the two acetamide derivatives are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The indole rings can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom could yield a variety of substituted indole derivatives.
Scientific Research Applications
2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology: The compound may be used in studies to understand the biological activities of indole derivatives, including their interactions with biological targets.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity for these targets, potentially leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-bromo-1H-indol-1-yl)propanoic acid
- 5-Bromo-1H-indol-3-yl octanoate
- (5-Bromo-1H-indol-1-yl)-acetic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both bromine and fluorine atoms on the indole rings. This dual substitution can significantly influence its chemical properties and biological activities, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C20H17BrFN3O |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-(5-bromoindol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H17BrFN3O/c21-15-1-4-19-13(9-15)6-8-25(19)12-20(26)23-7-5-14-11-24-18-3-2-16(22)10-17(14)18/h1-4,6,8-11,24H,5,7,12H2,(H,23,26) |
InChI Key |
KZJZPPGFFGMQQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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